Decane, 5,6-diethyl
Description
Decane, 5,6-diethyl (C₁₄H₃₀) is a branched alkane characterized by a decane backbone (10-carbon chain) with two ethyl (-CH₂CH₃) groups substituted at the 5th and 6th carbon positions. Its molecular weight is 198.3880 g/mol, and it exhibits structural isomerism due to the placement and type of substituents . The compound is relevant in organic chemistry for studying steric effects, solubility, and thermodynamic properties in hydrocarbon mixtures. Its IUPAC name is 5,6-diethyldecane, and its InChIKey is VCIFLYRPDSIJRB-UHFFFAOYSA-N .
Properties
IUPAC Name |
5,6-diethyldecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-5-9-11-13(7-3)14(8-4)12-10-6-2/h13-14H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIFLYRPDSIJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336205 | |
| Record name | Decane, 5,6-diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20904-62-5 | |
| Record name | Decane, 5,6-diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decane, 5,6-diethyl can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with ethyl halides in the presence of a strong base such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution of the hydrogen atoms on the fifth and sixth carbon atoms with ethyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction, allowing for higher yields and more efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion of decane to the desired product .
Chemical Reactions Analysis
Types of Reactions
Decane, 5,6-diethyl, like other alkanes, primarily undergoes reactions such as combustion, halogenation, and cracking.
Combustion: In the presence of sufficient oxygen, this compound burns to form carbon dioxide and water.
Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under UV light to form halogenated derivatives.
Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and UV light.
Cracking: Requires high temperatures (typically above 500°C) and pressures.
Major Products Formed
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Halogenated derivatives such as 5,6-diethyl-1-chlorodecane.
Cracking: Smaller hydrocarbons such as ethane, propane, and butane.
Scientific Research Applications
Decane, 5,6-diethyl has several applications in scientific research and industry:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and reactions.
Biology: Employed in the study of lipid membranes and their interactions with hydrocarbons.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and fuels.
Mechanism of Action
The mechanism of action of Decane, 5,6-diethyl is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Decane, 5,6-dimethyl (C₁₂H₂₆)
- Structure : A decane chain with two methyl (-CH₃) groups at positions 5 and 4.
- Molecular Weight : 170.34 g/mol, significantly lower than 5,6-diethyldecane due to smaller substituents.
- Physical Properties: Lower boiling point compared to 5,6-diethyldecane due to reduced van der Waals interactions from shorter methyl branches. Solubility in nonpolar solvents (e.g., hexadecane) is expected to be higher than 5,6-diethyldecane due to lower molecular weight .
- Applications : Observed in cellulose pyrolysis products using Ni₂Fe catalysts, indicating its role as a byproduct in biofuel synthesis .
Undecane Derivatives
Undecane, 6-methyl (C₁₂H₂₆)
- Structure : An 11-carbon chain with a methyl group at position 5.
- Molecular Weight : 170.3348 g/mol.
- Key Differences :
Undecane, 5,5-dimethyl (C₁₃H₂₈)
- Structure : An 11-carbon chain with two methyl groups at position 3.
- Molecular Weight : 184.3614 g/mol.
- Comparison :
Longer-Chain Alkanes
Hexadecane (C₁₆H₃₄)
- Structure : A straight-chain alkane with 16 carbons.
- Key Differences: Higher boiling point (287°C vs. ~230°C for 5,6-diethyldecane) due to increased chain length. Used as a nonpolar solvent in bacterial adhesion studies, where its apolarity contrasts with branched alkanes like 5,6-diethyldecane .
Tetradecane (C₁₄H₃₀)
Branched Isomers and Nomenclature
- Example: 5,6-Diethyl-5-(1-methylethyl)decane (C₁₆H₃₄) Structure: A decane chain with ethyl and isopropyl groups at position 5. Nomenclature: Substituents are listed alphabetically, highlighting the importance of branching patterns in isomer differentiation .
Data Tables
Table 1: Molecular Properties of Selected Alkanes
Research Findings
- Lubrication Performance : Branched alkanes like 5,6-diethyldecane form thicker lubricating films than straight-chain analogs (e.g., hexadecane) due to stronger intermolecular forces from bulky substituents .
- Thermodynamic Stability : Symmetrical branching (e.g., 5,5-dimethylundecane) enhances crystalline stability compared to asymmetrical derivatives like 5,6-diethyldecane .
- Chromatographic Behavior : Retention times in gas chromatography correlate with branching complexity. For example, 5,6-diethyldecane elutes later than linear alkanes due to increased molecular interactions .
Biological Activity
Decane, 5,6-diethyl is an organic compound belonging to the class of aliphatic hydrocarbons. Its biological activity has been explored in various contexts, particularly concerning its potential antimicrobial, antioxidant, and cytotoxic properties. This article provides a comprehensive overview of the available research findings, including case studies and data tables.
This compound is a branched-chain alkane with the molecular formula . Its structure consists of a straight-chain decane backbone with ethyl groups attached at the 5th and 6th carbon positions. The compound's physical properties contribute to its behavior in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on various extracts containing decane derivatives showed notable antibacterial activity against several pathogens. The following table summarizes the bioactivity of selected compounds identified in these extracts:
| Compound | Biological Activity |
|---|---|
| Decane | Antimicrobial |
| Hexadecanoic acid | Antioxidant |
| Tetradecane | Antifungal |
| 1-Octadecanol | Antibacterial, antifungal |
These findings suggest that decane and its derivatives can inhibit microbial growth effectively, making them candidates for further pharmacological investigation .
Antioxidant Activity
The antioxidant potential of decane-related compounds has also been documented. In a study measuring the antioxidant capacity using the DPPH radical scavenging method, various extracts containing decane showed varying degrees of antioxidant activity:
| Extract Type | IC50 Value (μg/mL) |
|---|---|
| Methanol Extract | 37.61 ± 1.37 |
| Chloroform Extract | 40.82 ± 3.60 |
| Hexane Extract | 45.20 ± 2.54 |
The methanol extract exhibited the highest antioxidant activity, indicating that the presence of decane may enhance the overall efficacy of these extracts in scavenging free radicals .
Cytotoxic Effects
Cytotoxicity studies have revealed that certain derivatives of decane can exhibit significant toxic effects on cancer cell lines. A related compound, spirogermanium (which contains a similar aliphatic structure), demonstrated cytotoxic effects on tumor cells in vitro. The survival curves indicated that higher concentrations of the compound led to increased cell death rates:
- Cytotoxicity Observations :
- Concentration-dependent effects were noted.
- Increased exposure time correlated with higher lethality.
- The drug was more effective against actively dividing cells compared to quiescent ones.
These results highlight the potential for compounds like this compound to be explored as therapeutic agents in oncology .
Case Studies
- Antimicrobial Efficacy : A study conducted on plant extracts containing decane derivatives found that these extracts significantly inhibited the growth of common bacterial strains such as Escherichia coli and Staphylococcus aureus. This supports the notion that decane could play a role in developing natural antimicrobial agents.
- Antioxidant Properties : In another study investigating various natural compounds for their antioxidant activities, decane was included in a mixture that demonstrated substantial free radical scavenging capabilities, suggesting its utility in health supplements aimed at reducing oxidative stress.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 5,6-diethyl decane with high purity, and how can side products be minimized?
- Methodological Answer : Synthesis typically involves alkylation or coupling reactions, such as the Williamson ether synthesis adapted for hydrocarbons. To minimize side products (e.g., diethylammonium chloride), rigorous washing with water is advised post-reaction . Characterization via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) can confirm purity, with comparisons to NIST reference data .
Q. Which spectroscopic techniques are most effective for distinguishing structural isomers like 5,6-diethyl decane from 3,5-dimethyl decane?
- Methodological Answer : High-resolution NMR (¹³C and DEPT-135) is critical for identifying branching positions. For example, methyl vs. ethyl substituents produce distinct splitting patterns in the ¹H NMR spectrum. Infrared spectroscopy (IR) can further differentiate functional groups, while mass spectrometry (MS) provides molecular weight confirmation .
Q. How can thermodynamic properties (e.g., density, viscosity) of 5,6-diethyl decane be experimentally determined, and what are common error sources?
- Methodological Answer : Density measurements via pycnometry or gamma-ray scattering (e.g., ANN models at 70° and 90° scattering angles) are reliable, with relative errors ≤3% for decane derivatives. Calibration against reference liquids (e.g., n-hexane, toluene) and controlling temperature (±0.1°C) reduce uncertainties .
Advanced Research Questions
Q. How do branching positions (e.g., 5,6-diethyl vs. 2,4-diethyl) influence the solvation behavior of decane derivatives in nonpolar solvents?
- Methodological Answer : Excess molar volume studies (e.g., mixing with diethyl carbonate or hydrocarbons) reveal steric and polarity effects. Advanced computational methods like molecular dynamics (MD) simulations can model van der Waals interactions, validated against experimental data from vapor pressure or refractivity measurements .
Q. What contradictions exist between experimental and computational predictions of 5,6-diethyl decane’s physicochemical properties, and how can these be resolved?
- Methodological Answer : Discrepancies in density predictions (e.g., ANN models vs. experimental pycnometry) may arise from training data limitations. Cross-validation with quantum mechanical calculations (e.g., DFT for molecular geometry) and systematic error analysis (e.g., uncertainty propagation in ANN inputs) improve accuracy .
Q. How can microemulsion systems incorporating 5,6-diethyl decane be optimized for nanomaterial synthesis, and what parameters govern droplet stability?
- Methodological Answer : Phase behavior studies (e.g., AOT/water/oil systems) require optimizing surfactant concentration (X) and oil-to-water ratio (mf). Dynamic light scattering (DLS) monitors droplet size, while orthogonal experimental design identifies critical variables (e.g., temperature, hydraulic residence time) .
Key Considerations for Researchers
- Data Reproducibility : Document instrument calibration (e.g., refractometers, viscometers) and raw data archiving per IUPAC guidelines .
- Contradiction Analysis : Use statistical tools (e.g., ANOVA for experimental replicates) to address outliers in property measurements .
- Ethical Reporting : Avoid speculative claims; ground conclusions in peer-reviewed datasets (e.g., CRC Handbook , NIST ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
